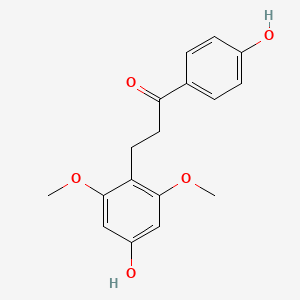

4,4'-二羟基-2,6-二甲氧基二氢查耳酮

描述

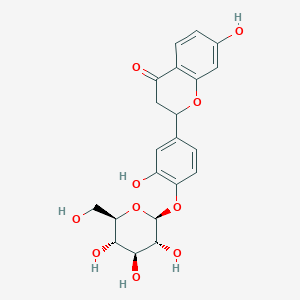

The compound of interest, 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, is a type of dihydrochalcone, a class of organic compounds that are derivatives of chalcones. Dihydrochalcones are characterized by the presence of two hydroxyl groups and two methoxy groups on their aromatic rings. These compounds are commonly found in various plants and have been the subject of research due to their potential medicinal properties.

Synthesis Analysis

The synthesis of related dihydrochalcones has been reported in the literature. For instance, the synthesis of 2',4'-dihydroxy-6'-methoxy-3,4-methylenedioxydihydrochalcone and 2',4',6'-trihydroxy-4-methoxydihydrochalcone was achieved through the Claisen-Schmidt reaction and other subsequent steps . Although the specific synthesis of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of dihydrochalcones can be complex, with intramolecular hydrogen bonding playing a significant role. For example, the crystal structure of 2',6'-dihydroxy-2,4,6-trimethoxychalcone revealed intramolecular hydrogen bonding between the carbonyl and phenolic oxygens . This type of bonding is crucial for the stability and reactivity of the compound.

Chemical Reactions Analysis

Dihydrochalcones have been studied for their reactivity, particularly as inhibitors of enzymes like 5-lipoxygenase and cyclooxygenase . These enzymes are involved in the inflammatory process, and their inhibition by compounds such as 2',5'-dimethoxy-3,4-dihydroxychalcone suggests that 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone may also possess similar anti-inflammatory properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrochalcones are influenced by their functional groups and molecular structure. The presence of hydroxyl and methoxy groups can affect the solubility, melting point, and overall reactivity of the compound. While specific data on 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is not provided, related compounds have been isolated and characterized, indicating that these properties can be determined using techniques such as NMR and HR-ESI-MS .

科学研究应用

合成和化学性质

4,4'-二羟基-2,6-二甲氧基二氢查耳酮一直是各种研究的主题,这些研究集中于其合成和化学性质。例如,孟丽聪(2007 年)通过选择性甲基化和其他化学过程展示了相关化合物 2',4-二羟基-4',6'-二甲氧基二氢查耳酮的首次全合成,突出了该化合物的合成可及性和进一步化学改性的潜力 (孟丽聪, 2007).

潜在的医疗应用

一些研究探索了 4,4'-二羟基-2,6-二甲氧基二氢查耳酮及其衍生物的医学潜力。值得注意的是,Boshun Wan 等人 (2018 年) 对密切相关的化合物 Alpha、2'-二羟基-4,4'-二甲氧基二氢查耳酮进行的一项研究表明,它具有抑制胃癌细胞增殖、侵袭和迁移的能力,表明其作为抗肿瘤剂的潜力 (Boshun Wan 等人, 2018).

Jariya Somsrisa 等人 (2013 年) 的另一项研究发现,二氢查耳酮衍生物表现出显着的抗炎活性,这可能与新治疗剂的开发相关 (Jariya Somsrisa 等人, 2013).

抗氧化特性

二氢查耳酮(包括 4,4'-二羟基-2,6-二甲氧基二氢查耳酮)的抗氧化特性一直是人们关注的主题。Yoshimasa Nakamura 等人 (2003 年) 的一项研究表明,二氢查耳酮表现出很高的抗氧化活性,表明它们在健康补充剂或药物中具有潜在用途 (Yoshimasa Nakamura 等人, 2003).

作用机制

Target of Action

The primary targets of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, which are typically mediated by these prostaglandins.

Result of Action

The molecular and cellular effects of 4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and pain.

安全和危害

属性

IUPAC Name |

3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-16-9-13(19)10-17(22-2)14(16)7-8-15(20)11-3-5-12(18)6-4-11/h3-6,9-10,18-19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSUVSOOJHAIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)

![(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol](/img/structure/B3027972.png)

![(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3027973.png)

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)